2-(4-Nonylphenyl)ethanol
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Overview
Description
2-(4-Nonylphenyl)ethanol is an organic compound belonging to the class of alkylphenols. It is characterized by a phenol group substituted with a nonyl group at the para position and an ethanol group at the ortho position. This compound is known for its use in various industrial applications, particularly as a surfactant and emulsifier.
Preparation Methods
The synthesis of 2-(4-Nonylphenyl)ethanol typically involves the alkylation of phenol with nonene to produce nonylphenol, followed by the ethoxylation of nonylphenol. The reaction conditions for these steps include:
Alkylation: Phenol is reacted with nonene in the presence of an acid catalyst such as sulfuric acid or phosphoric acid at elevated temperatures.
Ethoxylation: Nonylphenol is then reacted with ethylene oxide in the presence of a base catalyst like potassium hydroxide to produce this compound.
Chemical Reactions Analysis
2-(4-Nonylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonylphenol ethoxylates, which are used as surfactants.
Reduction: The compound can be reduced to form nonylphenol, which is a precursor for other chemical products.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-(4-Nonylphenyl)ethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants.
Biology: The compound is studied for its potential endocrine-disrupting effects, as it can mimic estrogen and interact with estrogen receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of 2-(4-Nonylphenyl)ethanol involves its interaction with cellular receptors and enzymes. It can bind to estrogen receptors, mimicking the action of natural estrogens and disrupting normal hormonal functions. This interaction can lead to various biological effects, including altered gene expression and cellular responses .
Comparison with Similar Compounds
2-(4-Nonylphenyl)ethanol is similar to other alkylphenols, such as:
Nonylphenol: Both compounds share a nonyl group attached to a phenol ring, but this compound has an additional ethanol group.
Octylphenol: This compound has an octyl group instead of a nonyl group, making it less hydrophobic compared to this compound.
2-[2-(4-Nonylphenoxy)ethoxy]ethanol: This compound has an additional ethoxy group, making it more hydrophilic and enhancing its surfactant properties.
This compound stands out due to its unique combination of hydrophobic and hydrophilic properties, making it highly effective as a surfactant and emulsifier in various applications.
Biological Activity
2-(4-Nonylphenyl)ethanol, often referred to as a nonylphenol derivative, is a compound that has garnered attention due to its biological activity and potential environmental impact. This article explores the biological effects of this compound, focusing on its mechanisms of action, toxicity, and implications for health and the environment.
Chemical Structure and Properties
This compound is characterized by a nonyl group attached to a phenolic structure, which contributes to its lipophilicity and ability to interact with biological membranes. Its chemical formula is C15H24O, and it is classified under nonylphenol ethoxylates.
Biological Activity Overview
The biological activity of this compound primarily stems from its ability to mimic estrogen, leading to various endocrine-disrupting effects. The following sections detail specific biological activities observed in studies.
Estrogenic Activity
Research indicates that this compound exhibits estrogenic properties by binding to estrogen receptors, which can disrupt normal hormonal functions. This mimicking effect has been linked to various reproductive and developmental issues in both wildlife and humans.
Toxicological Effects
- Aquatic Toxicity : Nonylphenol compounds, including this compound, have shown significant toxicity to aquatic organisms. For instance:
- Mammalian Toxicity : In mammalian models, studies have reported the following:
The mechanisms through which this compound exerts its biological effects include:
- Cytokine Modulation : In vitro studies on human placental cells revealed that exposure to nonylphenol alters cytokine secretion profiles, potentially leading to complications during pregnancy .
- Appetite Regulation : It has been shown to interfere with leptin signaling in the hypothalamus, affecting appetite control and contributing to obesity-related outcomes .
Table 1: Toxicological Effects of this compound
Organism | Effect | Concentration (µg/L) | Reference |
---|---|---|---|
Daphnia magna | Embryotoxicity | 44 | |
Rats | Weight gain reduction | 2000 | |
Fish | Reproductive impairment | >5 |
Table 2: Cytokine Modulation Effects
Cytokine | Effect of Nonylphenol Exposure | Reference |
---|---|---|
Interferon gamma | Increased secretion | |
Interleukin 4 | Increased secretion | |
Tumor necrosis factor α | Decreased secretion |
Case Studies
A notable case study involved evaluating the impact of nonylphenol on reproductive health in laboratory rats. The study found that exposure led to significant alterations in reproductive organ weights and hormone levels across multiple generations, highlighting the compound's potential for transgenerational effects .
Environmental Impact
The widespread use of nonylphenol in industrial applications raises concerns regarding its persistence in the environment. Its bioaccumulation potential poses risks not only to aquatic life but also to human health through the food chain.
Properties
IUPAC Name |
2-(4-nonylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)14-15-18/h10-13,18H,2-9,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTNLEUTBRJTRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.